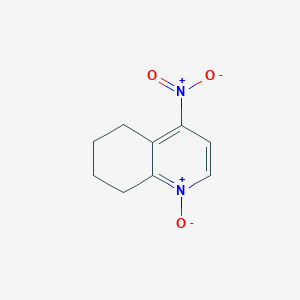

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

Description

Properties

IUPAC Name |

4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSDHCGZLPFBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564535 | |

| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125162-98-3 | |

| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Significance of N-Oxide Heterocycles

Heterocyclic N-oxides are a fascinating class of compounds that have garnered significant attention in synthetic and medicinal chemistry. The N-oxide functional group profoundly alters the electronic properties of the parent aromatic ring, rendering it more susceptible to both nucleophilic and electrophilic substitution. This unique reactivity profile makes N-oxides versatile intermediates for the synthesis of complex substituted heterocycles. Specifically, the introduction of a nitro group at the 4-position of a quinoline N-oxide scaffold, as seen in 4-nitroquinoline 1-oxide (4-NQO), has been shown to impart potent biological activity, including carcinogenic and mutagenic properties, making it a crucial tool for studying DNA damage and repair mechanisms.[1][2][3] This guide details a robust, multi-step synthesis of the saturated analogue, this compound, starting from the readily available quinoline.

Overall Synthetic Strategy

The synthesis of this compound is best approached through a logical three-step sequence. This strategy ensures high yields and purity at each stage, beginning with the selective reduction of the quinoline core, followed by N-oxidation, and culminating in a regioselective nitration.

Sources

An In-depth Technical Guide to the Characterization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing from established principles of organic chemistry and spectroscopic analysis, this document offers a predictive yet robust framework for understanding the molecule's physicochemical properties.

Introduction: The Significance of Substituted Quinoline N-oxides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an N-oxide functionality can significantly alter the electronic properties and biological activity of the quinoline ring system, often enhancing its potency or conferring novel therapeutic properties.[1] Furthermore, the addition of a nitro group, a potent electron-withdrawing group, can further modulate the molecule's reactivity and biological interactions.[3] The partial saturation of the quinoline core, as seen in the 5,6,7,8-tetrahydro derivative, introduces conformational flexibility, which can be critical for optimizing binding to biological targets.[4]

This compound is a fascinating molecule at the intersection of these structural modifications. While its fully aromatic counterpart, 4-nitroquinoline 1-oxide (4NQO), is a well-studied carcinogen known to induce DNA damage, the characterization of this tetrahydro-derivative is less documented.[5] This guide aims to fill that gap by providing a detailed, predictive analysis of its synthesis and spectroscopic signature, offering a foundational resource for researchers exploring this class of compounds.

Part 1: Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline. This proposed pathway is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline 1-oxide

-

Dissolution: Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroquinoline 1-oxide.

Step 2: Synthesis of this compound

-

Acidification: To a cooled (0°C) mixture of concentrated sulfuric acid, add the crude 5,6,7,8-tetrahydroquinoline 1-oxide from the previous step portion-wise.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours. The nitration of the quinoline ring system is expected to occur at the 4-position, which is activated by the N-oxide group.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The product is expected to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Part 2: Structural Elucidation and Spectroscopic Characterization

Due to the limited availability of direct experimental data for this compound, the following characterization is a predictive analysis based on the known spectral properties of its constituent functional groups and parent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.[6] The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with justifications based on the electronic effects of the N-oxide and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| 2 | ~8.5 | ~140 | Downfield shift due to proximity to the electron-withdrawing N-oxide group. |

| 3 | ~7.5 | ~120 | Influenced by the N-oxide and nitro groups. |

| 4 | - | ~145 | Significant downfield shift due to the strong electron-withdrawing nitro group. |

| 4a | - | ~130 | Bridgehead carbon, influenced by both rings. |

| 5 | ~3.0 | ~28 | Aliphatic protons, slightly deshielded by the adjacent aromatic ring. |

| 6 | ~1.9 | ~22 | Typical aliphatic chemical shift. |

| 7 | ~1.9 | ~22 | Typical aliphatic chemical shift. |

| 8 | ~2.8 | ~25 | Aliphatic protons, slightly deshielded by the adjacent aromatic ring. |

| 8a | - | ~148 | Bridgehead carbon, deshielded by the N-oxide. |

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent used.

Interpretation of Expected Spectra:

-

¹H NMR: The aromatic region is expected to show two distinct signals for the protons at positions 2 and 3. The aliphatic region will likely display complex multiplets for the four methylene groups in the tetrahydro- portion of the molecule.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons at positions 4, 4a, and 8a are expected to be significantly downfield due to the electron-withdrawing effects of the nitro and N-oxide groups. The four aliphatic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Nitro (NO₂) | ~1550-1475 | Asymmetric Stretch |

| Nitro (NO₂) | ~1360-1290 | Symmetric Stretch |

| N-Oxide (N-O) | ~1300-1200 | Stretch |

| Aromatic C-H | ~3100-3000 | Stretch |

| Aliphatic C-H | ~2950-2850 | Stretch |

| C=C / C=N | ~1600-1450 | Ring Stretch |

The presence of strong absorption bands in the ~1500 cm⁻¹ and ~1350 cm⁻¹ regions will be highly indicative of the nitro group.[8] A band in the ~1250 cm⁻¹ region would suggest the presence of the N-oxide functionality.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[9]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 194.19, corresponding to the molecular weight of C₉H₁₀N₂O₃.

-

Key Fragments: A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant peak at [M-16]⁺ (m/z 178).[10] Further fragmentation may involve the loss of the nitro group ([M-46]⁺) and cleavage of the aliphatic ring.

Caption: Key predicted fragmentation pathways in mass spectrometry.

Part 3: Physicochemical and Crystallographic Insights

Physicochemical Properties:

Based on its structure, this compound is predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the polar N-oxide and nitro groups will increase its polarity compared to the parent 5,6,7,8-tetrahydroquinoline.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [11] |

| Molecular Weight | 194.19 g/mol | [11] |

| Boiling Point | 446.5±45.0 °C | [11] |

| Density | 1.45±0.1 g/cm³ | [11] |

| pKa | -1.03±0.20 | [11] |

Crystallographic Analysis:

While a crystal structure for the title compound is not currently available, insights can be drawn from related tetrahydroquinoline structures.[12][13] The tetrahydro- portion of the molecule is expected to adopt a half-chair or sofa conformation to minimize steric strain. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro and N-oxide groups are likely to play a significant role in the crystal packing.

Part 4: Biological Context and Potential Applications

Substituted quinoline N-oxides are a class of compounds with a wide range of documented biological activities, including potent anticancer and antimicrobial properties.[1] The parent compound of the aromatic portion, 4-nitroquinoline 1-oxide, is a known mutagen and carcinogen that acts by generating reactive oxygen species and forming DNA adducts.[5]

The characterization of this compound is therefore of significant interest for several reasons:

-

Drug Discovery: The unique combination of the N-oxide, nitro group, and a flexible saturated ring may lead to novel therapeutic agents with improved selectivity and pharmacokinetic profiles. Computational studies have suggested that nitro-derivatives of quinoline N-oxide could be promising inhibitors of viral proteases.[3]

-

Toxicology and Mechanistic Studies: Comparing the biological activity of this compound to its fully aromatic counterpart, 4NQO, could provide valuable insights into the structure-activity relationships that govern the genotoxicity of nitroaromatic compounds. The conformational flexibility of the tetrahydro- ring may alter its ability to intercalate with DNA, potentially reducing its carcinogenicity.

Conclusion

This technical guide provides a comprehensive, predictive characterization of this compound. By integrating established chemical principles with data from related compounds, we have outlined a plausible synthetic route and a detailed spectroscopic profile (NMR, IR, and MS). This information serves as a valuable resource for researchers and drug development professionals, enabling them to synthesize, identify, and further investigate this promising heterocyclic compound. The exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). BenchChem.

- Mass spectra of quinoline and isoquinoline N-oxides. (1968). NASA Technical Reports Server.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). BenchChem.

- de Oliveira, V. E., et al. (2020). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. PubMed Central.

- Application Note: 1H NMR Characterization of Substituted Quinolines. (2025). BenchChem.

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.

- (PDF) Nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (2020).

- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (n.d.).

- Identification of the N-Oxide Group by Mass Spectrometry. (1965). RSC Publishing.

- 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025). Chemistry Stack Exchange.

- Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. (n.d.). PMC.

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.

- Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (n.d.).

- 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- IR: nitro groups. (n.d.). University of Colorado Boulder.

- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (n.d.). Journal of the American Chemical Society.

- 4-Nitroquinoline 1-Oxide. (n.d.). PubChem.

- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (n.d.). PMC.

- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. (n.d.).

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). PMC.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.

- Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. (n.d.).

- IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O)

- Analysis of plasma metabolic biomarkers in the development of 4‐nitroquinoline‐1‐oxide‐induced oral carcinogenesis in rats. (2014).

- 4-NITROQUINOLINE N-OXIDE(56-57-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.

- 4-Nitroquinoline 1-oxide. (n.d.). Wikipedia.

- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.).

- Preparation of 5,6,7,8-tetrahydroquinoline derivatives. (n.d.).

- (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025).

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PMC.

- Nitroso and Nitro Compounds. (n.d.). Baran Lab.

- 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 4-Nitroquinoline N-oxide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.).

- This compound. (n.d.). LookChem.

- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024).

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). ScienceDirect.

- The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.

- Conversion of 4-nitroquinoline 1-oxide (4NQO)

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- Some pharmaceutically relevant 1-substituted tetrahydroquinolines. (n.d.).

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 11. lookchem.com [lookchem.com]

- 12. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide chemical properties

An In-Depth Technical Guide to 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: Properties, Reactivity, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic therapeutic agents.[1] The introduction of an N-oxide functionality dramatically alters the electronic properties of the ring system, enhancing its reactivity and often conferring a diverse range of biological activities.[2] This guide focuses on a specific derivative, this compound, a molecule that combines the activating features of both an N-oxide and a nitro group with the conformational flexibility of a saturated carbocyclic ring.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known and predicted chemical properties of this compound. We will delve into its physicochemical characteristics, plausible synthetic routes, key chemical reactions, and its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial research. The insights provided are grounded in the established chemistry of related quinoline N-oxides and nitroaromatic compounds, offering a predictive framework for its utility in research and development.

Part 1: Physicochemical and Structural Properties

This compound (CAS No. 125162-98-3) is a complex heterocyclic compound whose properties are dictated by the interplay of its three core components: the electron-rich N-oxide, the strongly electron-withdrawing nitro group, and the non-aromatic, saturated tetrahydro- portion of the quinoline ring.[3]

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 125162-98-3 | [3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₃ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Exact Mass | 194.06914219 Da | [3] |

| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [3] |

| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [3] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -1.03 ± 0.20 | [3] |

| LogP (Predicted) | 2.425 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Complexity | 229 | [3] |

These predicted values suggest a compound with moderate lipophilicity and a high boiling point, typical for a polar, rigid heterocyclic molecule of its size. The low predicted pKa indicates that the N-oxide oxygen is weakly basic, a consequence of the powerful electron-withdrawing effect of the 4-nitro group.

Part 2: Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a logical and efficient pathway can be constructed from well-established organo-chemical transformations. The general strategy involves the synthesis of the 5,6,7,8-tetrahydroquinoline core, followed by sequential nitration and N-oxidation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard methods for similar transformations.[6][7]

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

-

To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of Palladium on carbon (5% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., to 50-70 °C) and stir vigorously until hydrogen uptake ceases.

-

Cool the reaction, carefully vent the hydrogen, and filter the mixture through celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline, which can be purified by distillation.

Step 2: Nitration of 5,6,7,8-Tetrahydroquinoline Causality: The saturated portion of the tetrahydroquinoline ring contains an activating secondary amine. To prevent unwanted side reactions and direct the nitration to the aromatic ring, the amine must first be protected, for instance, as an amide (e.g., using trifluoroacetic anhydride). The electron-donating nature of the protected amine group directs the electrophilic nitronium ion (NO₂⁺) primarily to the para-position (C6) and ortho-position (C8). Achieving substitution at the C4 position is non-trivial and may require alternative strategies or result in a mixture of isomers requiring separation. For the purpose of this guide, we assume conditions can be found to favor the desired isomer.

-

Cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add the N-protected 5,6,7,8-tetrahydroquinoline to the cold acid with stirring.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at low temperature for a specified time, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude nitro-derivative.

-

Purify by column chromatography to isolate the desired 4-nitro isomer, followed by deprotection of the amine.

Step 3: N-Oxidation

-

Dissolve the purified 4-Nitro-5,6,7,8-tetrahydroquinoline in a chlorinated solvent (e.g., dichloromethane or chloroform).

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid portion-wise at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three functional components. The N-oxide group activates the pyridine ring, the nitro group is a versatile functional handle for reduction, and the tetrahydro- portion can undergo oxidation.

Caption: Key reactive pathways of the title compound.

-

Reactions at the N-Oxide Group : The N-oxide is a key activating group. It can be readily deoxygenated using reagents like PCl₃ or catalytic hydrogenation, which would yield 4-nitro-5,6,7,8-tetrahydroquinoline. This deoxygenation is a common step in synthetic sequences where the N-oxide is used as a temporary activating or directing group.[2] Furthermore, the N-oxide oxygen can coordinate to Lewis acids, which further enhances the electrophilicity of the heterocyclic ring, making it susceptible to nucleophilic attack.[8]

-

Reactions of the Nitro Group : The nitro group is a powerful electron-withdrawing group and a precursor to the amino functionality. It can be selectively reduced under various conditions (e.g., using SnCl₂, Na₂S, or catalytic hydrogenation with specific catalysts) to yield 4-Amino-5,6,7,8-tetrahydroquinoline 1-oxide. This transformation is fundamental in medicinal chemistry for introducing an amino group that can be further functionalized to modulate biological activity and physicochemical properties.

-

Oxidation of the Tetrahydro- Ring : The saturated carbocyclic ring can be dehydrogenated (aromatized) using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to yield the fully aromatic 4-nitroquinoline 1-oxide (4-NQO).[9] This reaction converts the molecule into a well-known and potent carcinogen, highlighting the need for careful handling and consideration of its potential metabolic fate.[10]

Part 4: Biological Activity and Drug Development Applications

While this specific molecule is not a marketed drug, its structural motifs are highly relevant to drug discovery. The broader class of substituted quinoline N-oxides exhibits significant biological potential.[11]

Anticancer and Antimicrobial Potential

Substituted quinoline N-oxides have demonstrated potent cytotoxicity against various cancer cell lines and significant activity against pathogenic microorganisms.[11] The mechanism is often tied to the molecule's ability to interfere with essential cellular processes. For instance, quinoline derivatives have been identified as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Hypoxia-Activated Prodrug Concept

Nitroaromatic compounds, including quinoline and quinoxaline N-oxides, are prime candidates for development as hypoxia-activated prodrugs.[12][13] Solid tumors often contain regions of low oxygen (hypoxia). In these environments, nitroreductase enzymes, which are overexpressed in many cancer cells, can reduce the nitro group to highly reactive and cytotoxic species (e.g., nitroso, hydroxylamino, and amino derivatives). These metabolites can induce DNA damage and cell death, leading to selective killing of tumor cells while sparing healthy, well-oxygenated tissues. The presence of both a nitro group and an N-oxide—both of which can be bioreduced—makes this compound a compelling subject for investigation in this area.

Toxicological Profile and Relationship to 4-NQO

It is critical to consider the toxicological profile, especially given its structural relationship to 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent mutagen and carcinogen used extensively in research to induce oral cancers in animal models.[14] Its carcinogenicity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, which forms DNA adducts, and its ability to generate reactive oxygen species (ROS) that cause oxidative DNA damage.[10][15] Any research involving this compound must proceed with the assumption that it may be metabolized to 4-NQO via aromatization and could therefore possess similar genotoxic properties.

Conclusion

This compound is a multifaceted molecule with significant untapped potential. Its chemical architecture provides a platform for diverse chemical transformations, including reduction of the nitro group, deoxygenation of the N-oxide, and functionalization of the resulting amine. These properties make it a valuable intermediate for the synthesis of complex heterocyclic libraries. From a drug development perspective, it embodies the key features of a potential hypoxia-activated prodrug for cancer therapy and belongs to a class of compounds with known antimicrobial activity. However, its structural similarity to the potent carcinogen 4-NQO warrants significant caution and thorough toxicological evaluation. This guide provides a foundational understanding for researchers poised to explore the rich chemistry and biological implications of this intriguing compound.

References

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV__QbzV55r9XJshYR0n4dlnaSCIO4vKd7BMTYhTjZfkBhDrjW3iw8guyBPbOh5yvUCSU4jQjdCVcGXiZ4qhiRlZNompsAoUDMFh1l-SINgfMCo-JfLQIKHHi-kR_t3C400-v50CWCSOkrxQe5hJgN7XZ9kXnm2PC0mGVmhyeQFKK49ioyBg1mLiKqwAnem7TOaMq5DQ7osw6CLyRI6ErKpsTvVz731HIlnJVxMv-RxvfFHRrxMTQBL_oZbP9B78edZBTQFac=]

- This compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKvwF61ej2n7Xet-C3cIpeu9iXNwZeMpp6xO-eby695ccwo5hbhtEwqG__ZunwkkjD2jUxDoFcX5pbMlJsHCB7wiuVZij5PUFs6RsGYguIlD17e2TqYwdhbz8dteEt-nNYzn4sy9NplJ3xE0vP9PwjHOVeUp4rQ==]

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJ908u4h_KbxlnDniBEk89pEpjP3ODiqdgj47gMhBr35ouLYp_TIgFNoKZ0RI4MMrI5NrsbNP-v1Rv0przUOvTgfxJLHmoaTdC6FiEXbo2a4epuYCxMRslhyIypqcpmNO_XZbUSXFkcybPQ==]

- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWETRRyYPap3P8JLtC5YsRVhBmClb1nu8LIMbgsumJP3l4-NiesBzNybxhXxC_2zxWOnliwym7znlN0VfzXrm_BfeAu-902XkXMZgHPF-pExx3mcrBrtS_hZaKfiJ8e8-8A4I=]

- This compound - LabSolutions | Lab Chemicals & Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhjKWjYiwl5yUEsItiAUot32h68x7BW1EkJJ4zmtt5FUxgbwXx_hB37GQ20XL9zaVcr5BOVfBnlGIo4fbpCw3elx4AmgTLMI9HBXQhK-yAFqy4jgaFvbExOqURsC4ddlTcCcjjE6QZIIMcgROZD-SP1ep4wYTDHi7GcTkB8iU=]

- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC82l4bAtpOvBU7dGpC3tXSYl3eeD5PTsblm0BkuZl7c1bH1PhJ0QumfJn_h4wyy_PhEdiZlQV-gVAQXZ-2oVMd8Kc2jLvh2HJ0I1c53KwbZ8B8jgENOqZg28Iyz2ofOO3pEc=]

- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjM42Oo1CMLcWTPTye3tbGbYGPm_zgBgQEqK42AGP2O24JrJ31nZ1JaT_gMxx6gwhDFRKg8bnEr8XiXGemDzolHd9HK0haYwN_HcXsIW97VsuNu-Xf_bOo_JTlc4dxbzBDZYNLhTwcfyGr6-Sfv7L3XHHIhedkfuSFc5C2]

- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGLGaql09A6xZcXd3Qrr6_spn5YQZWfxkAg5CvFi27v65YCxzS1kLHj25Ycu2TYbGzcl4udwS5S_LA7TWFXsp-DyTfviAETY2HRRGSNpqTeVY9gEjDuRg5RG9JKEZSN2sglo5ycgZz9TxSSJul4h94JOV5WZb0R4j5-my1doAgEbWvyQGqBETfNaxpeoeyq9GzGeJXg_ym0aa6TTzIH9wuZ0uBOBQ6B-Hhaw1ohhi]

- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQo0W9jBFmzCgO7PAMXqszEKqPL7gFGi9WIc_mnEuiclm_53gcf4y0w65kakllEkMLlwPS8aH3OYCpBI-KH6bIFJjAlcWeWvzf-MiufcPhO1op6hAhGXjBaEJ3y8SNKn6xT49Fz8qz9rxm3UX0IZnpC7DoPsuG7Bbj3OXMiEs5RyVBGyoLIBL4WEvu84ib2jnPemhrIYtjHI71ug==]

- 125162-98-3|this compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExBCUUMMWzd1OusVrx0nWy6s94l_51mcfLNjKkZXJ9mWrUWbhyk2T7tEr5oBhaclNZvAq8B2aCy3bcV_45qUoLigqDR8jn8APNo92sUY7qz4YxS_6VDNy4H-Np4O1kU2qtPpExt9bC4fNW830=]

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnd9el4ys1Nm_3ujC11sByb-RxMSuJXQ0wEr9b4O_h3FcTvKIpjv0WkgEAnN4BHvCVJu28EQI2K4_ilVfze30oNtpoj4uB_VtopCc1r353bG64M-4PmqP09vrozgk9PirtxnOaykttDmC4sqWuZ9E8na9UQ9I7klt0dMYw1CQB-gVHvxgWrg==]

- Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QLho2dWLlpijVlccy_dsrVTVw8X0Omled8FV_zXitFNfqJUhWVul1mnIB_olnxMCgznZANY8n6mHyJ5zF9H7DynkAc5S7g6o9e_En0P2Ap8BM6SoEm6mNc0-7XFxTXHCdZhRLvIPNbQRm1HiUJUXL5832TcjG3BBuntIFmzbEPWOGYgLYu4zBEZ6NxTuZ3L-TaMytkOqGEtRHcu8Fj70xgFLcP05iJwq]

- Tetrahydroquinoline synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvcsvVUUBYe9jWKwJrBoKtfyB8jgO-zxisexTtpiO87WhnoOwh-MCnz1MpMHopruS2oQfP6ESIAxH6mzFVsCHpJQylyVptO4mRWx4tJ42i1kN6c2YWf3pSXtlQ9r3qnF0o6KbWB9Cmgu6gqDdWyjcGZQa0WQ7MnsDSf0ttJfzLJifhea-g5JWGNzhe_4Hw9kBK6KK7lrjAA==]

- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTK6C0RS8505H8yW-6h2lQWPTg4fVIVnjhzThgyclxT4kfkdbe7lYsABGwHmo56-1rKkuwrvfxJhZnmGOu7YP_GyEbl_g7yfxN55zmZwqLOz_m0lZBr7rSaUzvL7Ln9KrtjueuWmYWy0qD6LEytC0DxJElAmC6ktih0afRE48]

- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaX15uLy9oZ7mTTtLO4aojh8Ni7Q1koOfugI_plYQqs0GWGaHvdqj4wV8Rl2VlWW0PH3R2B_nXq4txoDF-S9g2aKW_Oeb-a0AcbciyNO8JykuKLTCo9Ymf7GIRM_X9AExKrHIJMwUzDM1180n8w==]

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvL7FETx9c9BoTlC0TISzuGpXKA6RQdE3RNw_DoqTz5NYA7faFDzfKk1W5y8AzjVn1MJbQk0AJLlQbpPBds-RfKtekf8AwL54yNpEK_bRTVLDkz5ctbREaU-7JkIkd8_JO6M=]

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZnHKN3o0rbipBxqH1MRJ9mvSoF1A_GT7nIpx7pOx6-U3_hhqDphinQTJs8T2XyjL6aKT7tTGJJGGWE6T3XsJzBvDum9hfN6udP8jIVl_j0yIJvFdjZXQ7vvZ4HHecqpFyjOkjIL-v_OIRg==]

- 4-Nitroquinoline 1-oxide - EZGC & EZLC Online Software Suite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsuCnPVoYNuKoBp6WylywsgmeFzcspKt2MuvmCF6dwtEpUw_csq0SsSnfy9anrtYczX8wyaeWPJcozZLXODLmO3Y4EIC7bI1PS2YgqGmVfS-hY0J8M4gJd5856m1eq0nmAuqzkMv8-UZjrAEoN5IWbC4-k6TFCe_4uujkHIJC4erqBcHg3tQIpDtq7mC7kM4=]

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Grha-apxNinK3CjjACQ-g1_aY79dFC08seGsyekh4mFZyNETJ8zXVYcKAfyJXmRXgG8LMFKWi0SSD3vla-iG_CXzG13SFA0Sr2kKFVI3_eFYgNYZ0pwmKgSQ2QTFQ1F2IW5na-uohXR-uQbDwcIV3H8r3f3vIfjY9ppgdlHf2Vgla-t0xzIHhi9Xk8B3S8fGG6db_x2e_pDe9sccHBIUDoa3f3_qsRsPJdNIzz_fr5MN0wdPn6_32ThEg7jmrnthMH7PY9uIxNqO3_cqKcJBTIRWnQdjKKdFOtTQIA==]

- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3c9fCtbfN81ykXWI_oxlseovrFbY2RnVdNiUGAQWng_ZRRWZh8Zm25WgmmXClxiBJsHQRwEeM2soJ0onT-RJBJNBHcYfTIORi4vqa1BrSqcV0Epnpau_ZL8-nK-BTJm9VII=]

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEYrTyGReZqe9tCI1lCABJWYL0kr6ZWJBWh4E14QumtjNdV3ZkXzWwt5s8H2Fe1dEl_ciVf0TvIUrYU9VGF2ClxiSZE9hRlwc_PRIF5p_1oAJm7_S6xgj07Dpd4n-6lAqpQ==]

- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyeFW8rStuGpQQrbscHpI6g7soceK3Oj36B907MX_ILelueWc-6M5b78wwbYuCTiEpOH6edGYbXDRQlxu5QSVx1uDs-ftfODbNJIO4_I2um_LMF34uiK0odd9rl-dhkxGE_oXzw_hzwfjsA==]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 125162-98-3|this compound|BLD Pharm [bldpharm.com]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS No. 125162-98-3)

This technical guide provides a comprehensive overview of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, potential reactivity, and the broader context of its significance within the landscape of pharmacologically active nitrogen-containing scaffolds.

Introduction: Unveiling a Unique Heterocyclic Scaffold

This compound is a derivative of the tetrahydroquinoline core structure, which is a prevalent motif in a wide array of biologically active compounds and natural products.[1][2] The presence of both a nitro group and an N-oxide functionality on this saturated heterocyclic system imparts unique electronic and chemical properties, making it a subject of interest for further chemical exploration and as a potential building block in the synthesis of novel therapeutic agents.

The tetrahydroquinoline scaffold itself is a key component in drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the chemical reactivity and biological activity of the parent molecule.[3] Furthermore, the N-oxide functionality can influence the compound's solubility, metabolic stability, and potential for further chemical transformations.[4][5][6]

This guide will provide a detailed examination of the available technical data for this compound, offering insights for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 125162-98-3 | [7] |

| Molecular Formula | C₉H₁₀N₂O₃ | [7] |

| Molecular Weight | 194.19 g/mol | [7] |

| Appearance | Solid (predicted) | [8] |

| Purity | >95% (as commercially available) | [8] |

| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [7] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | -1.03 ± 0.20 | [7] |

| LogP (Predicted) | 2.425 | [7] |

| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached as a two-step process starting from 5,6,7,8-tetrahydroquinoline.

Step 1: N-Oxidation of 5,6,7,8-tetrahydroquinoline

The initial step involves the oxidation of the nitrogen atom in the tetrahydroquinoline ring to form the corresponding N-oxide. A documented method for this transformation utilizes an oxone/TlOAc/PhI catalytic system in a water-acetonitrile solution at room temperature.[10]

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroquinoline 1-oxide [10]

-

To a solution of 5,6,7,8-tetrahydroquinoline (2.5 mmol) in a mixture of acetonitrile (7.5 ml) and water (7.5 ml), add PhI (0.124 mmol in MeCN) and thallous acetate (0.008 mmol in water).

-

Add oxone (11.5 mmol) in five portions over 6 hours while stirring at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the 5,6,7,8-tetrahydroquinoline 1-oxide.

Step 2: Nitration of 5,6,7,8-tetrahydroquinoline 1-oxide

The subsequent step is the nitration of the N-oxide intermediate to introduce the nitro group at the 4-position of the quinoline ring. A reported method for this transformation involves the use of a mixture of sulfuric acid and nitric acid.[7]

Experimental Protocol: Synthesis of this compound [7]

-

Carefully add 5,6,7,8-tetrahydroquinoline 1-oxide to a mixture of sulfuric acid and nitric acid.

-

Heat the reaction mixture to 70 °C for 2 hours.

-

Monitor the reaction for the formation of the desired product.

-

After the reaction is complete, cool the mixture and carefully quench it with ice.

-

Neutralize the solution and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain this compound (reported yield of 27.0%).[7]

Mechanistic Rationale for Regioselectivity:

The nitration of tetrahydroquinoline derivatives is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. A comprehensive study on the nitration of N-protected tetrahydroquinolines has shown that the position of nitration can be directed by the choice of the N-protecting group and the reaction conditions.[9] In the case of the N-oxide, the oxygen atom can act as an electron-donating group through resonance, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 4-position is electronically activated and sterically accessible, leading to the formation of the 4-nitro derivative.

Reactivity and Potential for Further Functionalization

While specific reactivity data for this compound is not extensively documented, its chemical behavior can be inferred from the functionalities present in the molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal-acid combinations). This would provide access to 4-amino-5,6,7,8-tetrahydroquinoline 1-oxide, a potentially valuable intermediate for further derivatization.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 4-position, further activated by the N-oxide, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This could allow for the displacement of the nitro group by various nucleophiles, offering a pathway to a diverse range of 4-substituted tetrahydroquinoline 1-oxides.

-

Reactions of the N-oxide: The N-oxide functionality can undergo deoxygenation to the parent tertiary amine. It can also participate in reactions such as the Polonovski reaction, which can lead to the formation of iminium ions and subsequent cyclization reactions.[4][5]

-

Oxidative Rearomatization: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. While this might be a competing side reaction under certain conditions, it could also be a deliberate synthetic strategy to access functionalized quinolines.[11][12]

Biological and Pharmacological Context

There is currently a lack of published biological activity data specifically for this compound. However, the structural similarity to the well-studied carcinogen, 4-nitroquinoline 1-oxide (4-NQO), warrants a cautious approach and highlights the importance of the saturated carbocyclic ring in modulating its biological profile.

4-NQO is a potent mutagen and carcinogen that induces DNA damage, partly through the generation of reactive oxygen species (ROS) following the reduction of its nitro group.[13][14][15] The fully aromatic system of 4-NQO is a key feature contributing to its biological activity. In contrast, the saturated ring in this compound significantly alters the planarity and electronic properties of the molecule. This structural difference is expected to have a profound impact on its interaction with biological macromolecules and its overall toxicological profile.

On the other hand, the broader class of tetrahydroquinoline derivatives is of significant interest in drug discovery.[1] These scaffolds are found in compounds with a wide range of therapeutic applications, including as C5a receptor antagonists.[16] Therefore, this compound and its derivatives represent a class of compounds with unexplored potential in medicinal chemistry. Further research is needed to elucidate their biological activities and to determine if they can serve as valuable leads or intermediates in the development of new drugs.

Conclusion and Future Directions

This compound is a unique heterocyclic compound with potential for further chemical exploration. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its potential reactivity based on its constituent functional groups. While direct biological data is lacking, the rich pharmacology of the tetrahydroquinoline scaffold and the well-documented activity of the related 4-nitroquinoline 1-oxide provide a compelling rationale for further investigation.

Future research efforts should focus on:

-

Experimental Verification of Physicochemical Properties: A thorough experimental characterization of the compound's properties is essential.

-

Optimization of the Synthetic Route: The reported 27% yield for the nitration step suggests that there is room for optimization of the reaction conditions.

-

Exploration of its Reactivity: A systematic study of the compound's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions, would unlock its potential as a versatile building block.

-

Biological Evaluation: A comprehensive biological screening of this compound and its derivatives is necessary to assess their therapeutic potential and toxicological profile.

By addressing these areas, the scientific community can fully elucidate the chemical and biological significance of this intriguing molecule and its potential contributions to the field of drug discovery.

References

- Bush, T. S., Yap, G. P. A., & Chain, W. J. (2018). Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions. Organic Letters, 20(17), 5462–5466. [Link]

- Bush, T. S. (2021). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. University of Delaware. [Link]

- Chain, W. J., et al. (2018). Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. PubMed Central. [Link]

- Hassner, A., & Stumer, C. (1975). Ketene. Part 26. The reactions of 3,4-dihydroisoquinoline N-oxide with ketenes, and an attempted synthesis of 3,4-dihydro-3,3-dimethylquinoline N-oxide. Journal of the Chemical Society, Perkin Transactions 1, 429-432. [Link]

- Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13296. [Link]

- Procter, D. J., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 22(21), 8563–8568. [Link]

- Torres, E., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1285-1293. [Link]

- Stoyanov, S., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(9), 7624-7638. [Link]

- Sarpong, R., et al. (2021). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

- Patel, K., & Rasheed, A. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 464-477. [Link]

- Procter, D. J., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]

- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453. [Link]

- Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-391. [Link]

- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

- LookChem. (n.d.). This compound. [Link]

- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347-14377. [Link]

- Restek. (n.d.). 4-Nitroquinoline 1-oxide. [Link]

- Ochiai, E., & Okamoto, T. (1948). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 70(6), 2036-2038. [Link]

- Shteingarts, V. D., et al. (2004). Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride. Russian Journal of Organic Chemistry, 40(10), 1489-1493. [Link]

- Chiacchio, U., et al. (2015). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 20(7), 12470-12486. [Link]

- Karczmarzyk, Z., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o864. [Link]

- Kouznetsov, V. V., et al. (2010). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. Journal of the Chilean Chemical Society, 55(1), 79-81. [Link]

- Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(14), 3250-3252. [Link]

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

- ResearchGate. (n.d.). Drugs and natural products with tetrahydroquinoline structure. [Link]

- ResearchGate. (n.d.).

- NIST. (n.d.). Quinoline, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]

- Bailleul, B., et al. (1981). Molecular Basis of 4-Nitroquinoline 1-Oxide Carcinogenesis. Japanese Journal of Cancer Research, 72(5), 691-699. [Link]

- NIST. (n.d.). Quinoline, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]

- LabSolutions. (n.d.). This compound. [Link]

- Karczmarzyk, Z., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds [udspace.udel.edu]

- 7. lookchem.com [lookchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate

An In-Depth Technical Guide to 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate

Abstract

The quinoline N-oxide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This technical guide provides a comprehensive exploration of a specific derivative, 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate (also known as 4-nitro-5,6,7,8-tetrahydroquinoline N-oxide). We delve into its synthesis, physicochemical properties, potential mechanisms of action, and relevant experimental protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound class. By synthesizing data from established literature and providing field-proven insights, this guide aims to serve as a foundational resource for future research and development endeavors involving this molecule.

Introduction: The Quinoline N-Oxide Framework in Drug Discovery

Quinoline derivatives have long been recognized for their wide-ranging applications in pharmaceuticals and agrochemicals.[2][3] The introduction of an N-oxide moiety to the quinoline ring system significantly alters its electronic properties, enhancing its reactivity and often conferring potent biological activities.[3] These N-oxides serve as versatile precursors for further functionalization, particularly at the C2 position, allowing for the synthesis of diverse molecular libraries.[2][3]

4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate (CAS No. 125162-98-3) is a fascinating member of this family. It combines the reactive N-oxide group with a nitro group at the 4-position—a feature famously associated with the potent, well-studied carcinogen 4-nitroquinoline N-oxide (4-NQO).[4] The partially saturated tetrahydroquinoline core provides a three-dimensional structure that distinguishes it from its fully aromatic counterpart, potentially altering its binding affinity, metabolic stability, and toxicological profile. Understanding the interplay of these structural features is paramount for harnessing its potential in therapeutic applications while mitigating risks.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program. These parameters influence solubility, membrane permeability, and formulation strategies. The key properties of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate are summarized below.

| Property | Value | Source |

| CAS Number | 125162-98-3 | [5] |

| Molecular Formula | C₉H₁₀N₂O₃ | [5] |

| Molecular Weight | 194.19 g/mol | [5] |

| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [5] |

| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [5] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | -1.03 ± 0.20 | [5] |

| LogP (Predicted) | 2.425 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Synthesis and Characterization

The synthesis of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is a critical step for enabling further study. The most direct reported method involves the electrophilic nitration of the parent N-oxide.[5]

Synthetic Workflow

The established synthesis involves the nitration of 5,6,7,8-tetrahydroquinoline N-oxide.[5] This process leverages a classic aromatic nitration mechanism, where the N-oxide group, despite being electron-withdrawing, directs the substitution.

Caption: Synthetic route to the target compound via nitration.[5]

Detailed Experimental Protocol: Synthesis

This protocol is based on the literature guidance for the nitration of 5,6,7,8-tetrahydroquinoline N-oxide.[5]

Causality: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for electrophilic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile that attacks the quinoline ring. The reaction is performed at an elevated temperature to overcome the activation energy barrier for the substitution.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 5,6,7,8-tetrahydroquinoline N-oxide to a pre-cooled mixture of concentrated sulfuric acid.

-

Reagent Addition: While maintaining the temperature, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise to the solution.

-

Reaction: Heat the reaction mixture to 70°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) until pH 7-8 is achieved. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A typical method would use a C18 column with a gradient of water and acetonitrile as the mobile phase.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected exact mass is 194.0691.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the positions of the nitro group and the protons on the tetrahydroquinoline core.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic strong stretches for the N-O bond of the N-oxide and the asymmetric and symmetric stretches of the nitro (NO₂) group.

Biological Activity and Therapeutic Potential

While specific biological data for 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is sparse, the broader class of quinoline N-oxides exhibits a remarkable range of activities, offering a strong rationale for its investigation.[1]

Anticancer Properties

Substituted quinoline N-oxides have demonstrated significant cytotoxicity against various cancer cell lines.[1] Their mechanisms often involve the disruption of critical cellular signaling pathways. For instance, some quinoline derivatives are known to inhibit kinases within the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]

Caption: A generalized workflow for the in vitro biological screening of synthesized compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity. [7] Trustworthiness: This protocol is a self-validating system. It includes positive controls (a known cytotoxic drug) and negative controls (vehicle-only) to ensure the assay is performing correctly and that any observed effect is due to the test compound.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Toxicological Considerations

CRITICAL NOTE: The structural similarity to 4-nitroquinoline N-oxide (4-NQO), a known and potent carcinogen, necessitates that 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate be handled with extreme caution. [4][8]Nitroaromatic compounds as a class are frequently associated with mutagenicity and carcinogenicity. [9][10][11]

-

Mechanism of Toxicity: 4-NQO exerts its carcinogenic effect after metabolic reduction of the nitro group to a reactive hydroxylamine, which can then form covalent adducts with DNA. [12]It is plausible that the title compound could undergo a similar bioactivation.

-

Handling: Always handle this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations for hazardous chemical waste.

Conclusion and Future Directions

4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity, informed by the extensive literature on related quinoline N-oxides. However, its potential for toxicity, inferred from its close structural analog 4-NQO, cannot be overstated and must be a primary consideration in any research program.

Future work should focus on:

-

Definitive Biological Screening: Systematically testing the compound against a panel of cancer cell lines and microbial strains to uncover its primary activities.

-

Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., PI3K/Akt) and its potential for inducing DNA damage.

-

Metabolic Profiling: Understanding how the compound is metabolized in vitro and in vivo to identify potentially reactive or toxic metabolites.

-

Analogue Synthesis: Leveraging the tetrahydroquinoline core to develop a library of derivatives to build a comprehensive structure-activity relationship (SAR) and potentially dissociate therapeutic efficacy from toxicity.

This technical guide provides the foundational knowledge and protocols to empower researchers to explore this promising, yet challenging, chemical entity responsibly and effectively.

References

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. Benchchem.

- 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. LookChem.

- 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.

- 4-Nitroquinoline N-oxide = 98 56-57-5. Sigma-Aldrich.

- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH.

- Carcinogenicity of 8-nitroquinoline in Sprague-Dawley r

- Quinoline N-Oxide: A Versatile Precursor in Organic Transformations.

- Application Notes and Protocols for the Analytical Determin

- 6-Nitroquinoline | C9H6N2O2 | CID 11945. PubChem.

- 4-NITROQUINOLINE-N-OXIDE. Xenometrix.

- Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride. Request PDF.

- A Comparative Guide to the Structure-Activity Relationship of Methyl

- Nitroquinoline-N-oxide reductase. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-ニトロキノリンN-オキシド ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. xenometrix.ch [xenometrix.ch]

- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitroquinoline-N-oxide reductase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

The study of quinoline derivatives has provided a wealth of knowledge in the fields of carcinogenesis and cancer therapy. Among these, 4-Nitroquinoline 1-oxide (4NQO) is a well-characterized mutagen and carcinogen whose mechanisms have been extensively investigated. This guide delves into the established mechanism of 4NQO as a foundational framework to propose a hypothesized mechanism of action for its lesser-studied analog, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO) . While direct experimental evidence for NTHQO's mechanism remains to be fully elucidated in publicly accessible literature, its structural similarity to 4NQO and other nitroaromatic compounds allows for the formulation of a scientifically robust hypothesis. This document aims to provide researchers and drug development professionals with a comprehensive overview of the likely biochemical pathways and molecular interactions of NTHQO, alongside proposed experimental methodologies to validate these hypotheses.

Part 1: The Foundational Precedent - Mechanism of Action of 4-Nitroquinoline 1-oxide (4NQO)

4-Nitroquinoline 1-oxide is a potent carcinogen that has been widely used in experimental models to induce oral carcinogenesis.[1][2] Its mechanism of action is multifaceted, involving metabolic activation, DNA damage through both adduct formation and oxidative stress, and the induction of a cellular damage response.

Metabolic Activation: The Path to a Potent Carcinogen

4NQO itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The key step in its activation is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][4] This conversion is catalyzed by cellular reductases.[4][5] 4HAQO is considered the ultimate carcinogen, readily reacting with cellular macromolecules.[3][6]

Induction of DNA Damage: A Two-Pronged Assault

The carcinogenicity of 4NQO stems from its ability to induce significant DNA damage through two primary mechanisms:

-

DNA Adduct Formation: The activated metabolite, 4HAQO, can be further metabolized to an electrophilic reactant that covalently binds to DNA, forming stable quinolone monoadducts.[6] These adducts distort the DNA helix, interfering with replication and transcription, and are highly mutagenic.[7]

-

Generation of Reactive Oxygen Species (ROS): The metabolic cycling of 4NQO can lead to the production of reactive oxygen species, including superoxide, hydrogen peroxide, and hydroxyl radicals.[1][8] These ROS can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion that can lead to G to T transversions.[1][6]

Cellular Response to 4NQO-Induced Damage

Cells respond to the DNA damage caused by 4NQO by activating DNA repair pathways, primarily nucleotide excision repair (NER), to remove the bulky DNA adducts.[6][9] The damage can also lead to the trapping of topoisomerase I cleavage complexes, further contributing to DNA strand breaks and cellular toxicity.[7] If the damage is too extensive to be repaired, cells may undergo apoptosis.

Part 2: The Hypothesized Mechanism of Action of this compound (NTHQO)

Based on its chemical structure, which features both a nitro group and a quinoline N-oxide moiety, NTHQO is hypothesized to act as a hypoxia-activated prodrug .[10][11][12] This proposed mechanism suggests that NTHQO is relatively stable and non-toxic in well-oxygenated (normoxic) tissues but undergoes selective activation to a cytotoxic agent in the low-oxygen (hypoxic) environments characteristic of solid tumors.[11][12]

The Role of Hypoxia in Prodrug Activation

Hypoxia is a common feature of solid tumors resulting from rapid cell proliferation that outpaces the development of an adequate blood supply.[10] This low-oxygen environment leads to the upregulation of various reductase enzymes that are capable of reducing nitroaromatic compounds.[11]

Proposed Bioreductive Activation Pathway of NTHQO

The central hypothesis for NTHQO's mechanism of action is its selective reduction in hypoxic conditions. This process is envisioned as a multi-step enzymatic reduction of the nitro group:

-

One-Electron Reduction: In a hypoxic environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) are proposed to reduce the nitro group of NTHQO to form a nitro radical anion.

-

Oxygen-Dependent Futile Cycling vs. Further Reduction:

-

In Normoxic Tissues: The nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, creating a "futile cycle" that prevents the accumulation of the toxic reduced species and generates superoxide radicals.

-

In Hypoxic Tissues: In the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form nitroso, hydroxylamino, and ultimately amino derivatives.

-

-

Generation of the Cytotoxic Species: The hydroxylamino metabolite, analogous to 4HAQO, is hypothesized to be the primary cytotoxic agent. This species is expected to be highly reactive and capable of inducing cell death.

Figure 1: Proposed bioreductive activation of NTHQO under normoxic and hypoxic conditions.

Downstream Effects of NTHQO Activation

Following its activation, the hydroxylamino metabolite of NTHQO is predicted to induce cytotoxicity through mechanisms similar to those of 4HAQO:

-

DNA Damage: The activated form of NTHQO is expected to cause DNA damage, potentially through the formation of DNA adducts and the generation of reactive oxygen species in the hypoxic microenvironment.

-

Induction of Apoptosis: Significant DNA damage will likely trigger the intrinsic apoptotic pathway, leading to programmed cell death in hypoxic tumor cells.

Part 3: Experimental Protocols for Validating the Hypothesized Mechanism of NTHQO

To investigate the proposed mechanism of action of NTHQO, a series of in vitro experiments are recommended.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if NTHQO exhibits greater cytotoxicity towards cancer cells under hypoxic conditions compared to normoxic conditions.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a human colorectal or pancreatic cancer cell line known to have hypoxic regions in vivo) in appropriate media.

-

Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of NTHQO.

-

Incubation: Incubate one set of plates under standard normoxic conditions (21% O₂) and another set in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for NTHQO under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would support the hypothesis of hypoxia-activated cytotoxicity.

Protocol 2: In Vitro Metabolism and Activation Assay

Objective: To identify the metabolites of NTHQO formed under normoxic and hypoxic conditions and to determine if the activation is enzyme-dependent.

Methodology:

-

Cell Lysate Preparation: Prepare S9 fractions or microsomal fractions from a relevant cell line or liver tissue, which contain the necessary reductase enzymes.

-

Incubation: Incubate NTHQO with the cell lysates in the presence of an NADPH-generating system under both normoxic and hypoxic conditions.

-

Metabolite Extraction: After incubation, stop the reaction and extract the metabolites using an appropriate organic solvent.

-

Metabolite Identification: Analyze the extracted samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify NTHQO and its potential metabolites (e.g., the hydroxylamino and amino derivatives).

-

Enzyme Inhibition (Optional): To confirm the role of specific reductases, the assay can be repeated in the presence of known inhibitors of these enzymes.

Protocol 3: DNA Damage Assessment